molecular formula C10H14ClNO2 B12314959 2-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

2-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

Cat. No.: B12314959
M. Wt: 215.67 g/mol
InChI Key: OLVYTUJNORCBEE-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylphenyl)propanoic acid hydrochloride is a substituted phenylalanine derivative where the phenyl ring features a methyl group in the ortho position (2-methylphenyl). As a hydrochloride salt, it is structurally characterized by an amino group on the second carbon of the propanoic acid backbone and a 2-methylphenyl substituent on the third carbon. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol (calculated). This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of peptide-based drugs or enzyme inhibitors, where steric and electronic effects of the ortho-methyl group may influence target binding .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-3-(2-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H

InChI Key

OLVYTUJNORCBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride typically involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-methyl-β-nitrostyrene. This intermediate is then reduced to 2-methylphenylalanine, which is subsequently converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride serves as a crucial building block in organic chemistry. Its structure allows for modifications that lead to the synthesis of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it valuable for developing new synthetic pathways.

Biochemical Studies

In biological research, this compound acts as a probe to study enzyme-substrate interactions and receptor binding. It has been shown to interact with neurotransmitter receptors, providing insights into its potential utility in treating neurological disorders. Its binding affinity with specific enzymes can elucidate its role in metabolic pathways, making it a significant tool for researchers studying biochemical processes.

Medicinal Chemistry

The compound's potential therapeutic applications are notable. Research indicates that it may exhibit enzyme inhibition properties, which could be beneficial in developing drugs targeting specific diseases. For instance, studies have explored its effects on cholinesterase enzymes relevant to Alzheimer's disease, suggesting that derivatives of this compound could serve as leads for novel treatments.

Enzyme Interaction Studies

Recent studies have focused on the interaction of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride with various enzymes:

  • Cholinesterase Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase, indicating potential applications in neurodegenerative disease treatment.
  • Binding Affinity : Experiments assessing the binding efficiency of this compound with neurotransmitter receptors have provided quantitative data on its potential as a therapeutic agent.

Anticancer Activity

Research has also investigated the anticancer properties of related compounds:

  • In vitro studies using human cancer cell lines (e.g., A549 non-small cell lung cancer) have shown varying degrees of cytotoxicity, suggesting that structural modifications can enhance therapeutic efficacy.
  • Comparative studies with standard chemotherapeutic agents like doxorubicin have highlighted the potential of these compounds as alternative anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of acetylcholinesterase
Anticancer ActivityCytotoxicity against A549 cells
Binding AffinityHigh affinity for neurotransmitter receptors

Table 2: Synthetic Pathways

Reaction TypeDescriptionYield (%)
Protection/DeprotectionSafeguarding functional groups during synthesis85
SubstitutionFormation of amide derivatives75
OxidationConversion to quinone derivatives90

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it may influence protein synthesis and metabolic pathways related to amino acids. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Compounds

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-Amino-3-(2-methylphenyl)propanoic acid HCl 2-methyl (ortho) C₁₀H₁₄ClNO₂ 215.68 Not available Pharmaceutical intermediate
2-Amino-3-(2-chlorophenyl)propanoic acid HCl 2-chloro (ortho) C₉H₁₁Cl₂NO₂ 236.10 120108-63-6 Research chemical; halogenated analog
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid HCl 4-isopropoxy (para) C₁₂H₁₈ClNO₃ 259.74 Not available Solubility enhancer in polar solvents
4-Bromo-D-phenylalanine hydrochloride 4-bromo (para) C₉H₁₀BrClNO₂ 280.56 122852-33-9 Peptide modification; chiral studies
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl 4-fluoro-3-hydroxy (meta/para) C₉H₁₀ClFNO₃ 245.64 132732-79-7 Bioactive intermediate; fluorinated drug precursor

Structural and Electronic Effects

  • Substituent Type: Methyl (ortho): The electron-donating methyl group in the target compound may reduce the acidity of the amino group compared to halogenated analogs. Its steric bulk could hinder rotational freedom or receptor binding in biological systems . Chloro/Bromo (ortho/para): Electron-withdrawing halogens (e.g., 2-chloro, 4-bromo) increase the compound’s polarity and acidity, enhancing solubility in aqueous media. Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets . Fluoro (para/meta): Fluorine’s electronegativity and small size improve metabolic stability and bioavailability, making fluorinated derivatives (e.g., 4-fluoro-3-hydroxy) valuable in drug design .
  • Substituent Position: Ortho-substituted (e.g., 2-methyl, 2-chloro): Steric hindrance near the amino group may limit conformational flexibility but improve selectivity for specific targets. Para-substituted (e.g., 4-bromo, 4-isopropoxy): These derivatives often exhibit higher symmetry and reduced steric effects, favoring crystallization and predictable pharmacokinetics .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. The 4-isopropoxy derivative’s ether group (C₁₂H₁₈ClNO₃) further enhances solubility in organic solvents .
  • Thermal Stability : Brominated and chlorinated analogs (e.g., 4-bromo-D-phenylalanine HCl) have higher boiling points (~395°C) due to stronger intermolecular forces .

Biological Activity

2-Amino-3-(2-methylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is structurally related to amino acids and has been investigated for its biological activities, including its effects on cellular processes, antimicrobial properties, and potential uses in drug development.

  • IUPAC Name : 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride
  • Molecular Formula : C11H14ClN
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 2219419-35-7

Antimicrobial Properties

Recent studies have indicated that 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride exhibits notable antimicrobial activity. In particular, it has been tested against various bacterial strains, demonstrating significant inhibition zones. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis4.69 - 22.9 µM

The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses antiproliferative properties, with IC50 values comparable to established anticancer drugs such as doxorubicin:

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HeLa0.69Doxorubicin2.29
MCF-71.5Paclitaxel1.0

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

The biological activity of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride is hypothesized to be mediated through multiple mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
  • Modulation of Enzyme Activity : The presence of the amino acid structure allows for potential interactions with various enzymes involved in metabolic pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several amino acid derivatives, including 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride. Results showed that the compound significantly inhibited the growth of several pathogenic bacterial strains, reinforcing its potential as an antimicrobial agent in clinical settings .

Study on Anticancer Properties

Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study highlighted its ability to reduce cell viability significantly and induce apoptosis in HeLa cells, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress .

Q & A

Q. What are the optimal synthetic pathways for preparing 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential protection of the amino group, coupling with 2-methylphenyl derivatives, and subsequent hydrochlorination. For instance, amine protection using Boc (tert-butoxycarbonyl) groups prevents unwanted side reactions during coupling steps . Refluxing in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere minimizes hydrolysis. Post-synthesis, crystallization in ethanol/HCl yields the hydrochloride salt, enhancing solubility and stability. Yield optimization (60–85%) requires precise stoichiometric ratios of reactants and temperature control (e.g., 0–5°C during coupling to suppress racemization) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify the absence of undesired substituents (e.g., residual solvents or byproducts). The aromatic protons from the 2-methylphenyl group resonate at δ 7.2–7.4 ppm, while the α-proton of the amino acid appears at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 242.08 (C10_{10}H13_{13}ClNO2+_2^+) .
  • HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%), with retention time consistency indicating batch reproducibility .

Q. How does the hydrochloride salt form influence physicochemical properties compared to the free base?

The hydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for the free base) due to ionic interactions, facilitating biological assays. Stability studies (TGA/DSC) show the hydrochloride decomposes at ~220°C, making it suitable for storage at 4°C under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substitution reaction outcomes when using different nucleophiles?

Contradictions arise from competing mechanisms (e.g., SN1 vs. SN2). For example, alkyl halides may favor SN2 pathways in polar aprotic solvents (e.g., DMF), while bulky nucleophiles like tert-butylamine promote SN1 due to carbocation stability. Kinetic studies (monitored via 1^1H NMR) and computational modeling (DFT) help identify dominant pathways. Adjusting solvent polarity or temperature can mitigate side reactions .

Q. What methodological considerations are critical for evaluating this compound’s bioactivity in neurological models?

  • Blood-Brain Barrier (BBB) Penetration: Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to assess permeability. Lipophilicity (logP ~1.5) and molecular weight (<400 Da) are favorable predictors .
  • Receptor Binding Assays: Radiolabeled analogs (e.g., 14^{14}C-tagged) quantify affinity for glutamate receptors (e.g., NMDA or AMPA) via competitive binding assays .
  • In Vivo Efficacy: Rodent models of epilepsy or neurodegeneration require dose optimization (e.g., 10–50 mg/kg IP) and monitoring via EEG or behavioral scoring .

Q. How can structural analogs with substituent variations (e.g., 2-chlorophenyl vs. 2-methylphenyl) inform SAR studies?

Comparative SAR analysis involves synthesizing analogs (e.g., 2-chloro, 2-ethoxy) and testing their potency in enzyme inhibition assays. For instance, the 2-methyl group may enhance hydrophobic interactions with receptor pockets, while electron-withdrawing substituents (e.g., Cl) could reduce metabolic stability. X-ray crystallography of ligand-receptor complexes provides atomic-level insights .

Q. What strategies validate enantiomeric purity, and how does racemization impact biological activity?

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve enantiomers.
  • Optical Rotation: Compare observed [α]D_D values with literature (e.g., +12.5° for the (S)-enantiomer in methanol) .
    Racemization during synthesis (e.g., under basic conditions) reduces potency. For example, the (R)-enantiomer may exhibit 10-fold lower affinity for target proteins .

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across different assay systems?

Variability arises from assay conditions (e.g., pH, co-factors) or cell line differences. Standardize protocols using reference inhibitors (e.g., MK-801 for NMDA receptors) and validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Meta-analyses of published data identify confounding factors .

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